法莫替丁二聚体

描述

Famotidine is a histamine H2 receptor antagonist used to treat stomach ulcers (gastric and duodenal), erosive esophagitis (heartburn or acid indigestion), and gastroesophageal reflux disease (GERD) . It is also used to treat certain conditions where there is too much acid in the stomach .

Synthesis Analysis

Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of Famotidine .Molecular Structure Analysis

The molecular structure of Famotidine is complex and specific. It is primarily administered as a treatment for gastroesophageal reflux disease (GERD) and related foregut disorders attributable to acid hypersecretion .Chemical Reactions Analysis

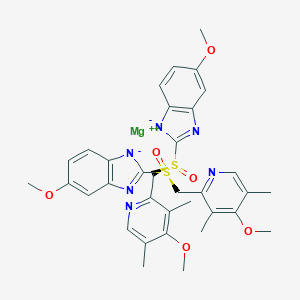

Famotidine forms an octahedral complex at pH 4 where it acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex. Spectroscopic and thermal data are consistent with single crystal X-ray diffraction structural elucidation .Physical And Chemical Properties Analysis

Famotidine has three known polymorphs (forms A, B, and C), which differ in their physicochemical properties. Form B is pharmaceutically preferred because it shows better biopharmaceutical properties .科学研究应用

胃滞留浮动片

研究人员已探索法莫替丁作为胃滞留浮动药物递送系统的潜力。这些片剂由于其体积密度低于胃液,因此在胃中保持浮力。 法莫替丁在胃中的短暂停留时间使其成为这种制剂的理想候选药物 .

矩阵型3D打印片剂

最近的研究调查了含有法莫替丁的3D打印片剂。这些片剂使用羟丙基甲基纤维素(HPMC)作为基质。研究人员评估了理化性质、溶出度和浮动持续时间。 结果为新颖的药物递送方法提供了见解 .

作用机制

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of Famotidine is the histamine H2 receptors located on the basolateral membrane of the gastric parietal cells . These receptors play a crucial role in gastric acid secretion .

Mode of Action

Famotidine acts as a competitive inhibitor of the histamine H2 receptors . By binding to these receptors, Famotidine prevents histamine from activating the receptors, thereby inhibiting gastric acid secretion . Compared to other H2 receptor antagonists, Famotidine displays high selectivity towards this receptor .

Biochemical Pathways

The primary biochemical pathway affected by Famotidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Famotidine reduces the production of gastric acid, which is a key component of the digestive process .

Pharmacokinetics

Famotidine has a bioavailability of 40-45% when taken orally . It is primarily eliminated through the urine, with about 70% of the drug being excreted unchanged following intravenous administration . The renal clearance of Famotidine significantly correlates with creatinine clearance . Its elimination half-life ranges from 2.5 to 3.5 hours .

Result of Action

The primary result of Famotidine’s action is the inhibition of gastric acid secretion . This leads to a reduction in the acidity of the stomach, which can help in the treatment of conditions such as duodenal ulcers, benign gastric ulcers, GERD, and Zollinger-Ellison syndrome .

Action Environment

The action of Famotidine can be influenced by environmental factors. For instance, pharmaceutical processes such as grinding, compression, and heating temperature can significantly affect the polymorphic transformation of Famotidine . Moreover, environmental humidity and residual water content should be well controlled to prevent polymorphic transformation of Famotidine during pharmaceutical processing .

未来方向

Famotidine is used to treat and prevent ulcers in the stomach and intestines. It also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome. Famotidine also treats gastroesophageal reflux disease and other conditions in which acid backs up from the stomach into the esophagus, causing heartburn .

生化分析

Biochemical Properties

Famotidine interacts with the histamine H2 receptor, a protein located on the basolateral membrane of gastric parietal cells . By binding to this receptor, famotidine inhibits the action of histamine, a biomolecule that stimulates gastric acid secretion . This interaction is competitive, meaning that famotidine competes with histamine for binding to the H2 receptor .

Cellular Effects

Famotidine’s primary effect on cells is the reduction of gastric acid secretion . By inhibiting the H2 receptor, famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion . This can influence various cellular processes, particularly those related to digestion and the maintenance of pH balance in the stomach .

Molecular Mechanism

Famotidine exerts its effects at the molecular level primarily through its binding interactions with the histamine H2 receptor . As a competitive antagonist, it binds to the H2 receptor, preventing histamine from binding and thereby inhibiting the signal for gastric acid secretion . This results in a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

Famotidine has been shown to have a long-lasting effect, with one dose typically lasting 12-24 hours . It is also noted for its stability, with no significant degradation observed over time . In laboratory studies, famotidine has been shown to have a rapid onset of action, with effects observed within 1 to 2 hours of administration .

Dosage Effects in Animal Models

The effects of famotidine have been studied in various animal models. The dosage of famotidine administered can significantly impact its effects. For instance, in dogs and cats, the recommended dosage ranges from 0.5 to 1.1 milligrams per kilogram of body weight, administered orally every 12-24 hours .

Metabolic Pathways

Famotidine is metabolized primarily in the liver . It is not associated with altered hepatic metabolism of drugs, making it a safer choice for patients who are on multiple medications .

Transport and Distribution

Famotidine is transported and distributed within cells and tissues primarily through the bloodstream . It is well-absorbed in the gastrointestinal tract, and its distribution is not limited to the stomach . Famotidine is also known to be a substrate of the multidrug and toxin extrusion protein (MATE1), which mediates the excretion of endogenous and exogenous compounds into urine and bile .

Subcellular Localization

The primary site of action for famotidine is the histamine H2 receptor, which is located on the basolateral membrane of gastric parietal cells . Therefore, famotidine would be expected to localize to these cells within the stomach lining where it can exert its acid-suppressing effects .

属性

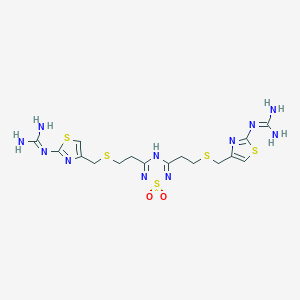

IUPAC Name |

2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXZFHNRLQONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N11O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237600 | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89268-62-2 | |

| Record name | Famotidine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

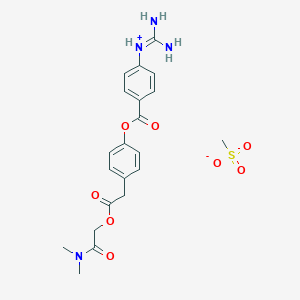

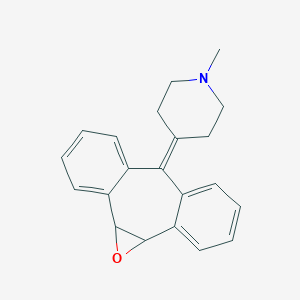

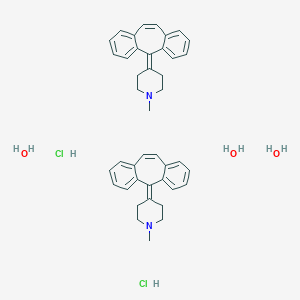

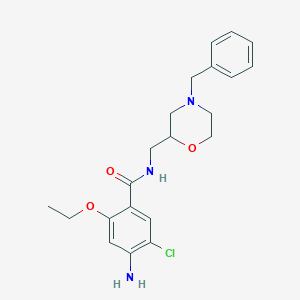

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)